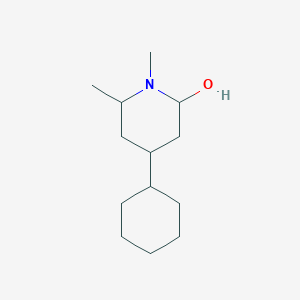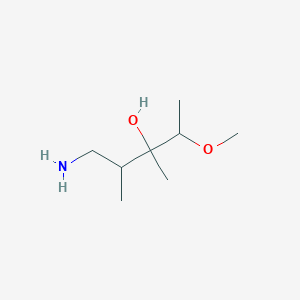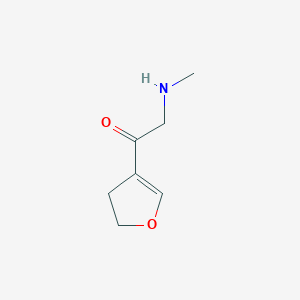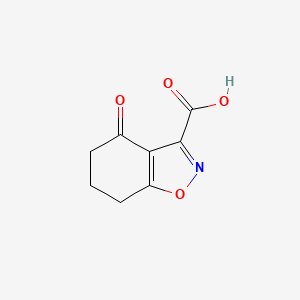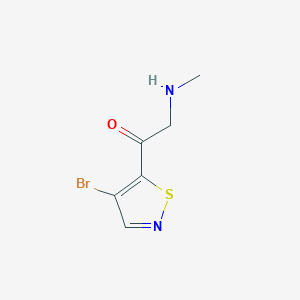
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1,2-thiazole with an appropriate methylamine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromo and methylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can be compared with other thiazole derivatives, such as:
- 1-(4-Chloro-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- 1-(4-Fluoro-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- 1-(4-Iodo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
These compounds share a similar core structure but differ in the substituents attached to the thiazole ring. The presence of different halogens (bromo, chloro, fluoro, iodo) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and advantages in certain contexts.
Properties
Molecular Formula |
C6H7BrN2OS |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C6H7BrN2OS/c1-8-3-5(10)6-4(7)2-9-11-6/h2,8H,3H2,1H3 |
InChI Key |
QTABYLXUMGFZJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=C(C=NS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


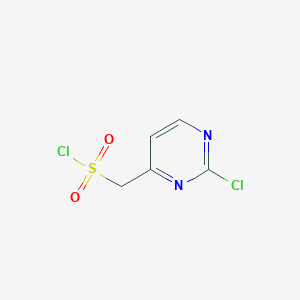
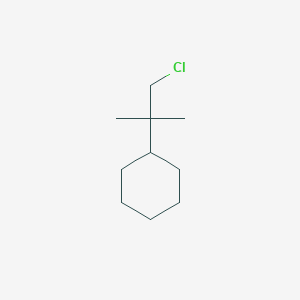
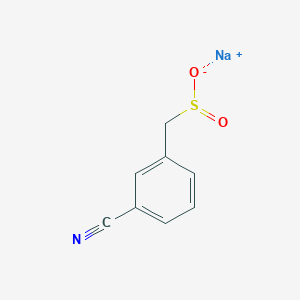

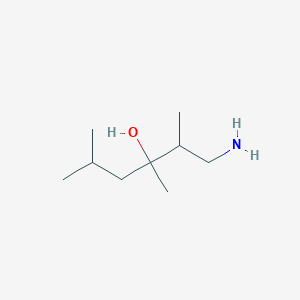
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate](/img/structure/B13187123.png)
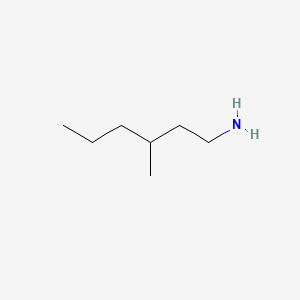
![(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13187146.png)
![2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid](/img/structure/B13187154.png)
